5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-(((3,5-Dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived heterocyclic compound featuring a pyrimidine-2,4,6-trione core substituted with a (3,5-dimethoxyphenyl)amino methylene group. Key analogs include compounds with thiadiazole, indole, benzylidene, and triazole moieties, which are discussed below.
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYUXSYLWAQQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are known for their significant role in medicinal chemistry due to their various pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article delves into the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : 286.27 g/mol
The unique combination of the 3,5-dimethoxyphenyl group with the pyrimidine core contributes to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown effective cytotoxicity against various cancer cell lines. In a comparative study:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| This compound | Colo-205 | 0.01 ± 0.074 |
These results indicate that the compound exhibits potent anticancer activity comparable to or exceeding standard agents used in chemotherapy .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. A study reported the minimum inhibitory concentration (MIC) values for several derivatives:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| K. pneumoniae | 32 |
The results suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this pyrimidine derivative has shown promise in reducing inflammation markers in vitro. The compound was tested using lipopolysaccharide (LPS)-stimulated macrophages:
- Inflammatory Cytokines Measured : TNF-α, IL-6
- Results : Significant reduction in cytokine levels at concentrations of 10 µM and above.
These findings highlight its potential as an anti-inflammatory agent .
Case Studies
- Cytotoxicity in HepG2 Cells : A study evaluated the cytotoxic effects of various pyrimidine derivatives on liver cancer cells (HepG2). The tested compound exhibited an IC value of 25 µM after 48 hours of treatment.
- In Vivo Antibacterial Study : In a mouse model infected with E. coli, administration of the compound resulted in a significant decrease in bacterial load compared to control groups treated with saline.
Structure-Activity Relationship (SAR)
The biological activities of pyrimidine derivatives are often influenced by their substituents' position and electronic properties. The presence of electron-donating groups like methoxy enhances the compound's reactivity and biological efficacy:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrimidine-2,4,6-trione scaffold is common across analogs, but substituents critically influence electronic, steric, and pharmacological properties:
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione
- 5-(5-((5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1,3,4-thiadiazol-2(3H)-ylidene)pyrimidine-2,4,6-trione Substituents: Dinitrophenyl and thiadiazole groups.
5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6-trione
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6-trione
- 5-[[(2-Chloro-4-nitrophenyl)amino]methylene]-2-thioxodihydropyrimidine-4,6-dione Substituents: Chloronitrophenyl and thioxo groups. Key Features: Nitro groups enhance cytotoxicity (IC50 = 13.3 μM against MCF-7 cells) .
Physicochemical Properties
Substituents influence solubility, stability, and logP:
- Methoxy Groups : Increase hydrophilicity (e.g., dimethoxyphenyl in ).
- Halogens (Br, Cl) : Enhance lipophilicity and electrophilicity .
- Thiadiazole/Thioxo Groups : Improve metabolic stability but reduce solubility .
The target compound’s 3,5-dimethoxy substitution likely results in moderate logP (~2–3), balancing membrane permeability and aqueous solubility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a condensation reaction between barbituric acid derivatives and substituted anilines. For example, analogous compounds like 5-(((4-methoxyphenyl)amino)methylene)pyrimidinetrione were synthesized by reacting 1,3-dimethylbarbituric acid with 4-methoxyaniline under reflux in ethanol, followed by crystallization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of barbituric acid to aryl amine). Monitoring reaction progress via TLC or HPLC ensures completion.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H and ¹³C NMR identify proton environments and confirm the presence of methoxy groups (δ ~3.8 ppm) and the methylene bridge (δ ~8.5 ppm for imine protons). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography : Used to determine bond angles (e.g., the C–C–C angle at the methine bridge, typically ~137–139°) and supramolecular interactions like hydrogen bonding. For example, similar pyrimidinetriones exhibit C–H···O hydrogen-bonded chains in their crystal lattices .
- FT-IR : Confirms carbonyl stretches (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹).
Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?
- Methodology :
- HPLC : Use a C18 column with a UV detector (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). A purity threshold of ≥95% is standard for research-grade compounds.
- Elemental Analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.4% .
- Melting Point : Consistency across repeated syntheses (±2°C) indicates purity.
Advanced Research Questions
Q. What computational strategies can predict and optimize the synthesis of this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example, ICReDD’s workflow combines quantum chemical calculations with machine learning to predict optimal solvents and catalysts, reducing experimental trial-and-error . Reaction path searches can identify intermediates, such as enol-keto tautomers, that influence yield.
Q. How do supramolecular interactions (e.g., hydrogen bonding) affect the compound’s solid-state properties and solubility?
- Methodology : Analyze crystal packing via X-ray diffraction. In related pyrimidinetriones, C–H···O hydrogen bonds form chains of fused rings (e.g., R₂²(14) motifs), which influence solubility and melting points . Solubility can be modulated by introducing bulky substituents (e.g., tert-butyl groups) to disrupt intermolecular interactions.
Q. What mechanisms underlie this compound’s potential bioactivity, such as enzyme inhibition?
- Methodology :
- Enzyme Assays : Test inhibition against targets like SOD1 using fluorescence polarization or calorimetry. For example, pyrimidinetrione derivatives showed EC₅₀ values of ~3.36 μM in suppressing protein aggregation .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding interactions. The 3,5-dimethoxyphenyl group may occupy hydrophobic pockets, while the pyrimidinetrione core hydrogen-bonds with catalytic residues.
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Methodology :
- Variable-Temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal splitting.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) to rule out impurities.
- Crystallographic Refinement : For ambiguous electron density, use disorder modeling or twin refinement. In cases of intramolecular charge separation (observed in analogs), multipole refinement clarifies electron distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
